molecular formula C14H12N2O3S B567851 1-(Phenylsulfonyl)-6-methoxy-7-azaindole CAS No. 1227268-64-5

1-(Phenylsulfonyl)-6-methoxy-7-azaindole

Cat. No.: B567851
CAS No.: 1227268-64-5
M. Wt: 288.321
InChI Key: XMPKCWMQFYHZLB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring, with a methoxy group at the sixth position. The presence of the azaindole core makes it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole typically involves the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylsulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted azaindole derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-6-methoxy-7-azaindole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the methoxy group may enhance binding affinity. The azaindole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)-indole: Lacks the methoxy group and the nitrogen atom in the indole ring.

    6-Methoxy-7-azaindole: Lacks the phenylsulfonyl group.

    1-(Phenylsulfonyl)-6-methoxy-indole: Lacks the nitrogen atom in the indole ring.

Uniqueness: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole is unique due to the combination of the phenylsulfonyl group, methoxy group, and azaindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKCWMQFYHZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.2 g, 8.1 mmol), sodium hydroxide (0.97 g, 24.3 mmol) and tetrabutylammonium bromide (78.4 mg, 0.24 mmol) in dichloromethane (50 mL) at 0° C. was added benzenesulfonyl chloride (2.14 g, 12.15 mmol) dropwise. The resulting mixture was stirred for 12 h at room temperature. The mixture was washed with water (2×10 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 100% dichloromethane) to afford 1-benzenesulfonyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine (2.0 g, 85%): LC/MS m/e calcd for C14H12N2O3S [M+H]+ 290.33, observed 289.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
78.4 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two

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